molecular formula C22H19N5O3 B7700350 N-[1-(4-Methylphenyl)ethyl]-2-nitro-4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]aniline

N-[1-(4-Methylphenyl)ethyl]-2-nitro-4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]aniline

Cat. No.: B7700350
M. Wt: 401.4 g/mol
InChI Key: SYHAPHIXVXFOBA-UHFFFAOYSA-N
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Description

N-[1-(4-Methylphenyl)ethyl]-2-nitro-4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]aniline is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-Methylphenyl)ethyl]-2-nitro-4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]aniline typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of aniline derivatives followed by coupling with pyridine-containing oxadiazole moieties. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-Methylphenyl)ethyl]-2-nitro-4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are often used to dissolve the reactants and facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups into the aromatic rings .

Scientific Research Applications

N-[1-(4-Methylphenyl)ethyl]-2-nitro-4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(4-Methylphenyl)ethyl]-2-nitro-4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other aniline derivatives and oxadiazole-containing molecules, such as:

Uniqueness

N-[1-(4-Methylphenyl)ethyl]-2-nitro-4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]aniline is unique due to its combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[1-(4-methylphenyl)ethyl]-2-nitro-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O3/c1-14-6-8-16(9-7-14)15(2)24-18-11-10-17(13-20(18)27(28)29)22-25-21(26-30-22)19-5-3-4-12-23-19/h3-13,15,24H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYHAPHIXVXFOBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)NC2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CC=N4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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